Isopropyldiphenylphosphine
Overview
Description
Phosphine compounds, including those similar to isopropyldiphenylphosphine, play a crucial role in various chemical reactions and catalytic processes. Their unique chemical and physical properties make them valuable in organic synthesis, catalysis, and material science.
Synthesis Analysis
The synthesis of related phosphine compounds often involves multiple steps, including lithiation, phosphinylation, and reactions with different phosphorus sources. For example, axially dissymmetric bis(triaryl)phosphines in the biphenyl series can be synthesized from diamines via Sandmeyer reaction, lithiation, and subsequent phosphinylation, illustrating a method that could potentially be adapted for isopropyldiphenylphosphine synthesis (Schmid et al., 1988).
Molecular Structure Analysis
The molecular structures of phosphine compounds are characterized by their phosphorus-centered bonding environments. X-ray diffraction analyses of similar compounds have revealed complex structures with significant implications for their reactivity and applications in catalysis (Sasaki et al., 2002).
Chemical Reactions and Properties
Phosphine compounds engage in a wide range of chemical reactions, including coupling reactions, hydrogen transfer reactions, and as ligands in catalytic processes. Their chemical reactivity is influenced by the steric and electronic properties of the substituents on the phosphorus atom. For instance, (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes have shown high catalytic activity in cross-coupling reactions, demonstrating the potential utility of similarly structured phosphines in organic synthesis (Aydemir et al., 2009).
Physical Properties Analysis
The physical properties of phosphine compounds, including solubility, melting points, and boiling points, are critical for their practical applications. These properties are determined by the molecular structure and the nature of substituents on the phosphorus atom. Research on similar compounds, such as tris(2,4,6-triisopropylphenyl)phosphine, provides insights into how bulky aryl groups can influence these physical properties (Sasaki et al., 2008).
Chemical Properties Analysis
The chemical properties of phosphines, including their oxidation states, acidity, and nucleophilicity, are crucial for their roles in chemical reactions and catalysis. Studies on related compounds illustrate the impact of electronic and steric effects on their reactivity and stability, which are essential considerations for the synthesis and application of isopropyldiphenylphosphine (Sasaki et al., 2002).
Scientific Research Applications
Catalysis and Polymerization
Isopropyldiphenylphosphine plays a significant role in catalysis and polymerization processes. For instance, the cobalt (II) phosphine complex CoCl2(PiPrPh2)2, synthesized using isopropyldiphenylphosphine, has been found highly active and stereospecific for the polymerization of 1,3-butadiene, leading to the production of syndiotactic polybutadiene (Ricci et al., 2005). This discovery has implications for the manufacturing of novel polymers with specific properties.
Synthesis of Heterocycles
Isopropyldiphenylphosphine is also used in the synthesis of phosphorus heterocycles. In a study, various phosphines, including diphenyl(isopropylthio)phosphine, reacted with bromophenyldiazirine, leading to the formation of cationic N,N‘-bis(phosphine) adducts and heterocycles (Alcaraz et al., 1996). These findings contribute to the development of new compounds in organic chemistry.
Biocatalytic Resolution
In biocatalysis, 2-hydroxyalkyldiphenylphosphines undergo resolution under rabbit gastric lipase catalysis, demonstrating the enantioselective potential of isopropyldiphenylphosphine derivatives (Kagan et al., 1991). Such processes are essential in creating optically active compounds, which are crucial in pharmaceutical and fine chemical industries.
Pharmaceutical and Electronic Applications
Isopropyldiphenylphosphine derivatives find applications in the pharmaceutical and electronics sectors. For example, derivatives like blue-emitting Ir(III) phosphors, where isopropyldiphenylphosphine plays a role, are utilized in the fabrication of OLEDs (Hung et al., 2009). This highlights its significance in advanced materials and technology.
Safety And Hazards
Isopropyldiphenylphosphine may cause respiratory irritation, skin irritation, and serious eye irritation . It should be stored in a dry, ventilated place, away from fire and oxidizing agents . Avoid contact with skin and inhalation of gas when using . Wear gloves, goggles, and protective clothing during operation .
properties
IUPAC Name |
diphenyl(propan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZAIAIZAVMQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213143 | |
Record name | Isopropyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyldiphenylphosphine | |
CAS RN |
6372-40-3 | |
Record name | (1-Methylethyl)diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6372-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyldiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6372-40-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244305 | |
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Record name | Isopropyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyldiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Isopropyldiphenylphosphine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4L63D5AEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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